molecular formula C12H18ClNO2 B1389041 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride CAS No. 1189437-95-3

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Cat. No.: B1389041
CAS No.: 1189437-95-3
M. Wt: 243.73 g/mol
InChI Key: KSWSRZFHTRHUAX-UHFFFAOYSA-N
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Description

1-(2-Hydroxymethylphenyl)piperidin-4-ol, HCl>

Properties

IUPAC Name

1-[2-(hydroxymethyl)phenyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,11,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWSRZFHTRHUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661724
Record name 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189437-95-3
Record name 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Structural Elucidation of 1-(2-Hydroxymethylphenyl)piperidin-4-ol Hydrochloride: A Methodical Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical walkthrough for the structural elucidation of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride, a novel piperidine derivative. The methodologies outlined herein are designed to provide a robust and self-validating framework for researchers, scientists, and drug development professionals. By integrating foundational spectroscopic principles with field-proven insights, this document will detail a systematic approach to confirming the molecular architecture of this compound, ensuring both scientific integrity and a high degree of confidence in the final structural assignment.

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the precise characterization of its derivatives a critical task.[1] This guide will navigate through a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to assemble a complete and validated structural picture.

Predicted Molecular Structure and Properties

Before delving into the analytical methodologies, it is essential to establish the predicted structure and fundamental properties of this compound.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₈ClNO₂
Molecular Weight243.73 g/mol
Monoisotopic Mass243.1026 Da
Key Structural Features- Substituted benzene ring - Piperidine ring - Primary alcohol (hydroxymethyl group) - Secondary alcohol (on the piperidine ring) - Tertiary amine (within the piperidine ring, protonated as a hydrochloride salt)

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and only through their combined interpretation can a definitive structure be proposed. The workflow presented here follows a logical progression, starting with techniques that provide broad functional group information and moving towards those that offer detailed connectivity and spatial arrangement data.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_nmr_details NMR Suite cluster_confirmation Final Confirmation Synthesis Chemical Synthesis of 1-(2-Hydroxymethylphenyl)piperidin-4-ol HCl Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy (Functional Group Identification) Purification->IR Initial Characterization MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) IR->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR H1_NMR 1H NMR C13_NMR 13C NMR & DEPT COSY 2D COSY (1H-1H) HSQC 2D HSQC (1H-13C) HMBC 2D HMBC (1H-13C long-range) Structure Proposed Structure H1_NMR->Structure Data Integration C13_NMR->Structure Data Integration COSY->Structure Data Integration HSQC->Structure Data Integration HMBC->Structure Data Integration

A logical workflow for structural elucidation.

Part 1: Infrared (IR) Spectroscopy - Identifying the Functional Groups

Expertise & Experience: IR spectroscopy serves as an excellent initial analytical step. It is a rapid and non-destructive technique that provides a "fingerprint" of the molecule by identifying the types of chemical bonds present. For this compound, we expect to see characteristic absorption bands corresponding to the hydroxyl, aromatic, and amine salt functionalities.

Trustworthiness: The presence or absence of key functional group absorptions provides a foundational check of the synthesized material. For instance, the absence of a strong carbonyl (C=O) stretch would rule out potential ketone byproducts from the synthesis of the piperidin-4-ol moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Expected IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300-3400Strong, BroadO-H StretchIndicative of the two hydroxyl groups (primary and secondary alcohols), broadened due to hydrogen bonding.[2][3]
~3050-3010MediumAromatic C-H StretchConfirms the presence of the phenyl ring.
~2950-2850MediumAliphatic C-H StretchCorresponds to the C-H bonds of the piperidine ring.
~2700-2400BroadN⁺-H StretchCharacteristic of the protonated tertiary amine (hydrochloride salt).
~1600, ~1475Medium-WeakAromatic C=C StretchFurther evidence for the benzene ring.[2]
~1050-1150StrongC-O StretchA strong band in this region is expected for the C-O bonds of the primary and secondary alcohols.[4]
~750StrongOrtho-disubstituted Benzene BendA strong out-of-plane bending band in this region is characteristic of 1,2-disubstitution on a benzene ring.

Part 2: Mass Spectrometry - Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.[5] For our target molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it is likely to produce an abundant protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular formula.[6]

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion. This provides a stringent validation of the predicted molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), and their mass-to-charge ratio (m/z) is measured.

  • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed.[7]

Expected Mass Spectrometry Data
m/z (predicted)IonRationale
222.1494[M+H]⁺ of free baseThe observed mass in positive ion mode ESI will correspond to the free base (C₁₂H₁₇NO₂) plus a proton. The hydrochloride salt will dissociate in solution.
Predicted Fragmentation Pathway

The fragmentation of piperidine derivatives in tandem MS is often initiated at the nitrogen atom and can involve ring-opening or cleavage of substituents.[1][7]

Fragmentation_Pathway M [M+H]⁺ m/z 222 F1 Loss of H₂O m/z 204 M->F1 - H₂O F2 Loss of CH₂O m/z 192 M->F2 - CH₂O F3 Cleavage of hydroxymethylphenyl group m/z 107 M->F3 α-cleavage F4 Piperidine ring fragment m/z 115 M->F4 benzylic cleavage

Predicted major fragmentation pathways in MS/MS.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.[9] A suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Trustworthiness: The self-consistency of the data obtained from multiple NMR experiments provides a high level of confidence in the final structure. For example, a correlation observed in a 2D COSY experiment (connecting neighboring protons) should be supported by correlations in HSQC and HMBC experiments (connecting protons to their directly attached and long-range carbons, respectively).[10]

Experimental Protocol: NMR Analysis
  • Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard (e.g., TMS) may be added.

  • 1D NMR Acquisition: ¹H and ¹³C{¹H} spectra are acquired. A DEPT-135 experiment is also run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: A series of 2D experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.1m4HAr-HProtons on the substituted benzene ring.
~5.0-4.8br s2HOHExchangeable protons from the two hydroxyl groups.
~4.5s2HAr-CH₂-OHMethylene protons of the hydroxymethyl group.
~3.8m1HCH-OHProton on the carbon bearing the hydroxyl group in the piperidine ring.
~3.5-3.2m2HN-CH₂ (axial)Axial protons on the carbons adjacent to the nitrogen.
~3.0-2.8m2HN-CH₂ (equatorial)Equatorial protons on the carbons adjacent to the nitrogen.
~2.0-1.8m2HCH₂ (axial)Axial protons on the other carbons of the piperidine ring.
~1.7-1.5m2HCH₂ (equatorial)Equatorial protons on the other carbons of the piperidine ring.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~155No peakAr-C (quaternary)Aromatic carbon attached to the piperidine nitrogen.
~130-125CHAr-CHAromatic carbons with attached protons.
~120No peakAr-C (quaternary)Aromatic carbon attached to the hydroxymethyl group.
~65CHCH-OHCarbon of the secondary alcohol in the piperidine ring.[3]
~60CH₂Ar-CH₂-OHCarbon of the primary alcohol.
~55CH₂N-CH₂Carbons adjacent to the nitrogen in the piperidine ring.
~35CH₂CH₂Other carbons in the piperidine ring.
Key 2D NMR Correlations
  • COSY: Correlations are expected between the protons on the piperidine ring, forming a distinct spin system.

  • HSQC: Will directly link each proton signal to its corresponding carbon signal.

  • HMBC: Crucial for establishing the connectivity between the phenyl ring, the hydroxymethyl group, and the piperidine ring. For example, a correlation from the Ar-CH₂ protons to the quaternary aromatic carbon attached to the nitrogen would confirm the substitution pattern.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By integrating the data from IR, HRMS, and a comprehensive suite of NMR experiments, a scientifically sound and validated chemical structure can be confidently assigned. This guide provides the strategic framework and technical insights necessary for researchers to successfully navigate this process, ensuring the integrity and accuracy of their findings in the pursuit of novel pharmaceutical agents.

References

  • PubChem. 1-(2-Phenylethyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]

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A Strategic Guide to Target Identification and Validation for 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Deorphanizing Novel Chemical Entities

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride represents a novel chemical entity with therapeutic potential, suggested by the pharmacological activities of structurally similar piperidine derivatives in the central nervous system (CNS).[1][2] However, without a known biological target, its development is stalled. The process of identifying the specific molecular targets of a bioactive compound, often termed target deconvolution or deorphanization, is a critical and challenging phase in drug discovery.[3][4] It is essential for understanding the mechanism of action, optimizing drug efficacy, and identifying potential toxicities early in the development pipeline.[5]

This guide provides a comprehensive, technically-grounded strategy for the target identification and validation of this compound. It is designed for researchers and drug development professionals, offering a blend of computational and experimental approaches to navigate the complexities of target discovery. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the identified targets.

Part A: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental studies, a robust in silico analysis can provide valuable, cost-effective insights and generate testable hypotheses.[6][7] Computational approaches leverage the structural and physicochemical properties of the small molecule to predict its potential binding partners.[8]

Rationale for a Computation-First Approach

Starting with in silico methods allows for the rapid screening of vast biological target space, prioritizing potential targets for subsequent experimental validation.[9] This approach can significantly narrow the field of potential candidates, saving time and resources.

In Silico Workflow

A multi-pronged in silico approach is recommended, combining ligand-based and structure-based methods to increase the predictive power.

  • Ligand-Based (Similarity) Approaches: These methods compare the query molecule to databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

    • 2D Similarity Searching: Utilizes topological fingerprints to identify compounds with similar scaffold and functional group arrangements.

    • 3D Shape-Based Screening: Aligns the 3D conformation of the query molecule with databases of known ligands to identify those with similar shapes and pharmacophoric features.

  • Structure-Based (Docking) Approaches: These methods require the 3D structure of potential protein targets. The small molecule is "docked" into the binding site of a protein, and scoring functions are used to predict the binding affinity and pose.

    • Reverse Docking: The query molecule is screened against a library of 3D protein structures representing the druggable proteome.

A recommended tool for initial ligand-based prediction is SwissTargetPrediction, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.[10]

cluster_0 In Silico Target Prediction Workflow Compound 1-(2-Hydroxymethylphenyl)piperidin-4-ol SMILES String LigandBased Ligand-Based Prediction (e.g., SwissTargetPrediction) Compound->LigandBased StructureBased Structure-Based Prediction (Reverse Docking) Compound->StructureBased Hypothesis Generate Prioritized List of Putative Targets LigandBased->Hypothesis StructureBased->Hypothesis Database Databases of Known Ligands & Protein Structures Database->LigandBased Database->StructureBased cluster_1 Affinity-Based Proteomics Workflow Synthesis Synthesize Affinity Probe (Compound + Linker + Tag) Immobilization Immobilize Probe on Beads Synthesis->Immobilization Incubation Incubate with Cell Lysate Immobilization->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis LC-MS/MS Proteomics Elution->Analysis Identification Identify Putative Targets Analysis->Identification

Figure 2: Affinity-Based Proteomics Workflow.

1. Synthesis of the Affinity Probe:

  • Rationale: A linker arm is attached to a position on 1-(2-Hydroxymethylphenyl)piperidin-4-ol that is predicted to be non-essential for target binding. A terminal functional group on the linker (e.g., a carboxylic acid or amine) allows for covalent attachment to the solid support. A biotin tag can also be incorporated for affinity purification. [11]* Procedure:

    • Identify a suitable attachment point on the parent molecule via structure-activity relationship (SAR) studies, if available, or computational modeling. The hydroxymethylphenyl moiety may offer a potential site for derivatization.

    • Synthesize the derivatized compound with a linker (e.g., a polyethylene glycol or alkyl chain).

    • Confirm the structure and purity of the affinity probe by NMR and mass spectrometry.

2. Immobilization of the Affinity Probe:

  • Rationale: The affinity probe is covalently attached to a solid support (e.g., agarose or magnetic beads) to create the affinity matrix.

  • Procedure:

    • Activate NHS-activated sepharose beads according to the manufacturer's protocol.

    • Incubate the activated beads with the affinity probe in a suitable buffer (e.g., coupling buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3) overnight at 4°C with gentle rotation.

    • Block any remaining active sites on the beads with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).

    • Wash the beads extensively to remove any unbound probe.

3. Protein Extraction:

  • Rationale: A native protein extract is prepared from a relevant cell line or tissue. The choice of biological source should be guided by the predicted therapeutic area (e.g., neuronal cell lines for CNS-active compounds).

  • Procedure:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the soluble proteome. Determine the protein concentration using a BCA or Bradford assay.

4. Affinity Pull-Down:

  • Rationale: The protein extract is incubated with the affinity matrix to allow the target proteins to bind to the immobilized compound. A control experiment using beads without the immobilized compound is crucial to identify non-specific binders.

  • Procedure:

    • Incubate the protein lysate (e.g., 1-5 mg of total protein) with the affinity matrix and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive elution with an excess of the free compound, or by changing the buffer conditions (e.g., low pH or high salt).

5. Protein Identification by Mass Spectrometry:

  • Rationale: The eluted proteins are identified using high-resolution mass spectrometry.

  • Procedure:

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

Experiment Control Beads (No Ligand) Affinity Beads (With Ligand) Fold Enrichment Putative Target?
Protein A 1015015Yes
Protein B 5102No
Protein C 1001101.1No
Protein D 28040Yes
Table 1: Example Data from Affinity-Based Proteomics. Fold enrichment is calculated as the spectral counts or intensity on affinity beads divided by control beads. A high fold enrichment suggests specific binding.

While affinity-based proteomics is a powerful tool, it is not without limitations, such as the potential for the linker to interfere with binding. Therefore, complementary, label-free methods should be considered. [12]

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability is altered upon ligand binding. [12]Cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein is quantified. Target proteins will show a shift in their melting temperature in the presence of the compound.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the observation that ligand binding can protect a protein from proteolysis. [13]Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein will be protected from degradation and can be identified by mass spectrometry.

Phase 2: Rigorous Target Validation

Identifying a protein that binds to the compound is only the first step. The interaction must be validated, and its functional relevance confirmed.

These methods confirm a direct, physical interaction between the compound and the putative target protein and allow for the quantification of binding affinity.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. The purified protein is immobilized on a sensor chip, and the compound is flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the purified protein, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).

Method Parameter Measured Typical Value for a Hit
SPR Dissociation Constant (KD)< 10 µM
ITC Dissociation Constant (KD)< 10 µM
CETSA Thermal Shift (ΔTm)> 1°C

Table 2: Key Validation Parameters and Typical Thresholds for Hit Confirmation.

Confirming that the binding of the compound to the target protein elicits a functional response in a cellular context is the ultimate validation. The design of these assays will depend on the known or predicted function of the validated target protein.

cluster_2 Target Validation and Functional Confirmation Workflow PutativeTargets Putative Targets from Identification Phase Biophysical Biophysical Validation (SPR, ITC, CETSA) PutativeTargets->Biophysical CellBased Cell-Based Functional Assays (e.g., Reporter Gene, Signaling) Biophysical->CellBased Direct Binding Confirmed TargetKnockdown Target Knockdown/Knockout (siRNA, CRISPR) CellBased->TargetKnockdown ValidatedTarget Validated Target with Functional Relevance TargetKnockdown->ValidatedTarget Phenotype Replicated

Figure 3: Target Validation and Functional Confirmation Workflow.

1. Rationale:

  • If the compound elicits a specific cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis, change in a signaling pathway), this assay can determine if the phenotype is dependent on the target protein. Knocking down the target protein should mimic the effect of the compound.

2. Procedure:

  • Select a Relevant Cell Line: Choose a cell line that expresses the target protein and in which the compound shows a measurable effect.

  • Design and Validate siRNA/shRNA: Design at least two independent siRNA or shRNA sequences targeting the mRNA of the putative target protein. Validate the knockdown efficiency by qRT-PCR and Western blot.

  • Transfection/Transduction: Introduce the siRNA/shRNA into the cells. Include a non-targeting control.

  • Phenotypic Assay: After confirming target knockdown (typically 48-72 hours post-transfection), perform the same functional assay that was used to characterize the compound's activity.

  • Data Analysis: Compare the phenotype in the target knockdown cells to that of the cells treated with the compound and the non-targeting control. If the knockdown phenocopies the compound's effect, it provides strong evidence that the compound acts through this target.

Conclusion

The journey from a novel chemical entity to a validated drug candidate is complex and requires a systematic and multi-faceted approach to target identification and validation. For this compound, a strategy that begins with in silico prediction to generate hypotheses, followed by robust experimental identification using techniques like affinity-based proteomics, and culminating in rigorous biophysical and cell-based validation, provides a clear and efficient path forward. This integrated approach, grounded in scientific integrity and self-validating protocols, will be instrumental in deorphanizing this promising compound and unlocking its full therapeutic potential.

References

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A Strategic Guide to the Early-Stage Pharmacological Exploration of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride represents a novel chemical entity (NCE) with a piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous pharmacologically active agents.[1][2] This guide presents a comprehensive, phased strategy for the initial pharmacological characterization of this compound. As publicly available data on this specific molecule is scarce, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines a logical progression of in vitro and in vivo studies designed to elucidate the compound's mechanism of action, assess its drug-like properties, and establish a preliminary safety profile. The protocols and experimental choices detailed herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and provide a robust foundation for go/no-go decisions in a drug discovery program.

Introduction: Rationale for a Phased Exploratory Approach

The piperidine moiety is a cornerstone of many successful therapeutics, conferring favorable pharmacokinetic properties and providing a versatile scaffold for interacting with a wide range of biological targets.[1] Derivatives have shown diverse activities, including analgesic, antimicrobial, and central nervous system (CNS) effects.[2][3] The specific substitutions on the this compound molecule suggest potential for unique interactions with biological systems, warranting a systematic investigation.

The critical first step in any drug discovery project is the identification of active compounds and credible starting points for further development.[4] For a novel, uncharacterized compound such as this, a phased approach is paramount. This strategy mitigates risk by front-loading cost-effective, high-throughput in vitro assays to answer fundamental questions about the compound's biological activity before committing to more resource-intensive in vivo studies. This guide is structured into three logical phases:

  • Phase 1: Target Identification and In Vitro Pharmacodynamics. Broad screening to identify potential molecular targets, followed by focused assays to confirm and quantify the interaction.

  • Phase 2: In Vitro ADME and Safety Profiling. Early assessment of the compound's metabolic stability and key safety liabilities, such as cardiac ion channel inhibition.

  • Phase 3: In Vivo Pharmacokinetics and Preliminary Tolerability. Initial evaluation of the compound's behavior in a whole-animal system.

This structured workflow ensures that each stage of investigation builds upon validated data from the previous one, creating a self-validating system for robust decision-making.

Phase 1: Target Identification & In Vitro Pharmacodynamics

The primary objective of this phase is to answer the question: "What does this compound do on a molecular level?" We begin with a broad, unbiased screen to generate initial hypotheses, followed by more specific assays to test those hypotheses.

Broad-Spectrum Target Screening

To efficiently identify potential molecular targets, a broad receptorome screen is the logical starting point. This involves testing the compound against a large panel of known receptors, ion channels, and enzymes.

Causality for Experimental Choice: This "target fishing" approach is unbiased and maximizes the probability of discovering both the intended primary target (efficacy) and unintended off-targets (potential toxicity). Commercial services (e.g., Eurofins SafetyScreen, DiscoverX PROFILE) provide well-validated panels that are a cost-effective alternative to establishing hundreds of individual assays in-house.

Illustrative Data Presentation: The results from such a screen are typically presented as a percentage of inhibition or stimulation at a fixed concentration (e.g., 10 µM).

Target Family Assay Type % Inhibition @ 10 µM Interpretation
5-HT₂ₐ ReceptorGPCRRadioligand Binding89%Significant Hit
Dopamine D₂ ReceptorGPCRRadioligand Binding75%Significant Hit
M₁ Muscarinic ReceptorGPCRRadioligand Binding12%No significant activity
hERG ChannelIon ChannelRadioligand Binding45%Potential liability (Follow-up)
COX-2EnzymeEnzymatic Assay5%No significant activity
Hit Confirmation and Affinity Determination

Any significant "hits" from the primary screen (typically >50% inhibition) must be confirmed. The next step is to determine the compound's affinity for these targets by generating a dose-response curve. Radioligand binding assays are a powerful and precise tool for this purpose.[5][6]

Causality for Experimental Choice: A competition binding assay, where the test compound competes with a known high-affinity radioligand, allows for the calculation of the inhibition constant (Ki). The Ki is a direct measure of the compound's affinity for the receptor and is crucial for comparing the potency of different compounds.[7]

  • Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the 5-HT₂ₐ receptor). Protein concentration should be optimized to ensure specific binding is a small fraction of the total radioligand added.[6]

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for the 5-HT₂ₐ receptor), and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.[8] This traps the membranes (and the bound radioligand) on the filter.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization

Once high-affinity binding is confirmed, it is essential to determine the functional consequence of that binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator? This is assessed using cell-based functional assays that measure downstream signaling events.

Causality for Experimental Choice: The choice of functional assay depends on the target's signaling pathway. For a Gq-coupled receptor like 5-HT₂ₐ, a calcium mobilization assay is appropriate. For a Gi-coupled receptor like Dopamine D₂, a cAMP inhibition assay would be used. These assays provide critical information about the compound's efficacy and mode of action.

Phase 2: In Vitro ADME & Safety Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key safety liabilities is crucial for identifying potential development hurdles.

Metabolic Stability

Causality for Experimental Choice: An in vitro metabolic stability assay using liver microsomes provides a rapid prediction of how quickly the compound will be cleared by metabolic enzymes (primarily Cytochrome P450s) in the liver. A compound that is too rapidly metabolized may have a short duration of action in vivo, requiring frequent dosing.

Illustrative Data Presentation:

Compound Species Incubation Time (min) % Parent Remaining In Vitro Half-life (t½, min) Predicted Clearance
Test CompoundHuman6015%22High
Verapamil (Control)Human6025%28Moderate-High
hERG Channel Inhibition Assay

Causality for Experimental Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[9] Regulatory agencies like the FDA strongly recommend early evaluation of hERG liability.[9] While the binding assay in Phase 1 provides a hint, the "gold standard" functional assessment is the patch-clamp electrophysiology assay.[10][11]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: On an automated patch-clamp platform (e.g., QPatch, SyncroPatch), cells are captured, and a whole-cell patch configuration is established.[10]

  • Baseline Recording: A specific voltage protocol is applied to elicit and measure the hERG current (tail current) under baseline (vehicle) conditions. The voltage protocol is run continuously throughout the experiment.[10]

  • Compound Application: The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[10] Each concentration is typically applied for 3-5 minutes to allow for equilibrium of effect.

  • Data Acquisition: The hERG tail current is measured following each compound application.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a dose-response curve.

Phase 3: In Vivo Pharmacokinetics & Preliminary Tolerability

This phase provides the first look at the compound's disposition and safety in a living organism. Rodent models are typically used for these initial studies.[12]

Rodent Pharmacokinetic (PK) Study

Causality for Experimental Choice: A PK study is essential to understand the exposure (Cmax, AUC) of the compound in the body over time after a defined dose.[12] This information is critical for designing future efficacy and toxicology studies, as it links the dose administered to the concentration of the drug in the blood, which is presumably driving the pharmacological effect.[13]

Illustrative Data Presentation: PK Parameters in Rats (10 mg/kg, PO)

Parameter Description Value Unit
CmaxMaximum plasma concentration450ng/mL
TmaxTime to reach Cmax1.5h
AUC(0-t)Area under the curve2800h*ng/mL
Elimination half-life4.2h
Preliminary Tolerability (Irwin Test)

Causality for Experimental Choice: The Irwin test is a systematic observational method used to assess the behavioral, neurological, and autonomic effects of a new compound in a rodent.[14] It provides a broad, semi-quantitative assessment of the compound's overall physiological impact and helps identify a maximum tolerated dose (MTD) before proceeding to more complex studies.[14][15]

  • Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) to a group of mice at several dose levels. A vehicle control group is essential.

  • Observation: At specified time points post-dose (e.g., 30, 60, 120, 240 minutes), a trained observer systematically scores the animals on a wide range of parameters.[16]

  • Parameters Assessed:

    • Behavioral: Alertness, grooming, spontaneous activity, passivity.

    • Neurological: Gait, limb tone, grip strength, righting reflex, body position.[15][17]

    • Autonomic: Pupil size, salivation, respiration rate, body temperature.

  • Scoring: Each parameter is scored on a predefined scale (e.g., 0 for normal, with positive or negative scores for deviations).

  • Analysis: The scores are tabulated to create a physiological and behavioral profile of the compound's effects at different doses and time points.

Visualization of the Exploratory Workflow

A logical, gated workflow is essential for efficient drug discovery. The following diagram illustrates the decision-making process based on the outcomes of the studies described in this guide.

G cluster_0 Phase 1: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Studies P1_Screen Broad Target Screen (>40 Targets) P1_HitVal Hit Validation (Dose-Response Binding) P1_Screen->P1_HitVal Hit? (>50% Inh.) P1_Func Functional Assay (Agonist/Antagonist Mode) P1_HitVal->P1_Func Potent? (Ki < 1µM) Decision1 Go / No-Go Decision 1 P1_Func->Decision1 P2_ADME Metabolic Stability (Microsomes) P2_ADME->Decision1 P2_hERG hERG Functional Assay (Patch Clamp) P2_hERG->Decision1 P3_PK Rodent PK (PO/IV) P3_Tolerability Irwin Test (Tolerability) P3_PK->P3_Tolerability Decision2 Go / No-Go Decision 2 P3_Tolerability->Decision2 Decision1->P3_PK GO Lead_Opt Lead Optimization (Efficacy Models) Decision2->Lead_Opt GO

Caption: Phased workflow for the pharmacological exploration of a novel chemical entity.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial pharmacological assessment of this compound. By systematically progressing through broad target screening, hit validation, functional characterization, and preliminary ADME/safety/PK profiling, researchers can build a comprehensive data package. The results of these studies will enable an informed decision on whether to advance the compound into more complex and costly lead optimization and in vivo efficacy models. A positive outcome from this exploratory cascade would position the compound as a credible starting point for a full-fledged drug discovery program.

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Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Phenylpiperidine Analog

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, particularly within the central nervous system (CNS). 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride represents a novel analog within this class. Due to its structural novelty, a systematic in vitro characterization is essential to elucidate its potential biological targets and mechanism of action.

This document provides a comprehensive guide for the initial in vitro evaluation of this compound. The protocols detailed herein are designed to be a foundational screening cascade, adaptable for academic research, and drug discovery and development settings. We will outline a series of robust and validated assays to investigate the compound's interaction with G-protein coupled receptors (GPCRs), a common target class for phenylpiperidine derivatives, and its potential enzymatic inhibitory activity.

Important Note on Safety: As with any uncharacterized chemical entity, proper safety precautions are paramount. All handling of this compound should be performed in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. For related piperidine compounds, hazards such as skin and eye irritation, and potential for respiratory irritation if inhaled, have been noted.[1][2][3][4][5][6] A thorough review of the material safety data sheet (MSDS) is mandatory before commencing any experimental work.

Part 1: Receptor Binding Affinity Determination via Radioligand Binding Assay

Principle: A radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor.[7][8] This competitive binding assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand from its receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Hypothetical Target: Based on the phenylpiperidine scaffold, a plausible initial target for screening could be a CNS-expressed GPCR, for example, a dopamine or serotonin receptor subtype. For the purpose of this protocol, we will use a generic GPCR target.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubate prep_ligand Prepare Radioligand Solution prep_ligand->incubate prep_compound Prepare Test Compound Dilutions prep_compound->incubate filter Separate Bound from Free Ligand (Vacuum Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Prepare fresh and keep on ice.

  • Radioligand: Select a suitable radioligand for the target of interest (e.g., [³H]-Spiperone for dopamine D2 receptors). Prepare a working solution at a concentration equal to its Kd value in the assay buffer.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

  • Test Compound Dilutions: Perform a serial dilution of the stock solution to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

2. Membrane Preparation:

  • Cell membranes expressing the target receptor can be prepared from cultured cells or tissue homogenates.[9]

  • Homogenize cells or tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[9]

  • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 50 µL of test compound dilution (or vehicle for total binding, or a high concentration of a known ligand for non-specific binding).

    • 50 µL of radioligand working solution.

    • 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]

4. Filtration and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a wash buffer.[9][10]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.[9]

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Parameter Typical Value/Range
Membrane Protein50-200 µ g/well
Radioligand Conc.Equal to Kd
Incubation Time60-90 minutes
Incubation Temp.Room Temperature
Test Compound Conc.1 nM - 100 µM

Part 2: Functional Characterization using a Cell-Based GPCR Assay

Principle: While binding assays confirm interaction with a target, functional assays reveal the consequence of that binding (i.e., agonism, antagonism, or inverse agonism).[11][12] Many GPCRs signal through changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[12][13] This protocol describes a luciferase reporter assay to measure changes in cAMP levels following GPCR activation or inhibition.

Experimental Workflow: cAMP Luciferase Reporter Assay

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_detection Detection & Analysis cell_culture Culture Cells Expressing GPCR and CRE-Luciferase plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_compound Add Test Compound (Antagonist Mode: Pre-incubate) plate_cells->add_compound add_agonist Add Known Agonist (Antagonist Mode) add_compound->add_agonist incubate Incubate to Allow Luciferase Expression add_agonist->incubate lyse_add_sub Lyse Cells and Add Luciferase Substrate incubate->lyse_add_sub read_lum Read Luminescence lyse_add_sub->read_lum analyze Data Analysis (EC50/IC50) read_lum->analyze

Caption: Workflow for a cell-based cAMP-responsive luciferase reporter assay.

Detailed Protocol: cAMP Luciferase Reporter Assay

1. Cell Line and Reagents:

  • Cell Line: A stable cell line co-expressing the GPCR of interest and a luciferase reporter gene under the control of a cAMP response element (CRE) is required.[14]

  • Cell Culture Medium: As recommended for the specific cell line.

  • Test Compound: Prepare serial dilutions of this compound in the assay buffer.

  • Reference Agonist/Antagonist: A known agonist and antagonist for the target GPCR.

  • Luciferase Assay Reagent: A commercial luciferase assay kit containing cell lysis buffer and luciferase substrate.

2. Assay Procedure:

  • Cell Plating: Seed the cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Agonist Mode:

    • Replace the culture medium with a serum-free medium.

    • Add various concentrations of the test compound to the wells.

    • Incubate for a period sufficient to induce luciferase expression (typically 4-6 hours).

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Add a known agonist at a concentration that elicits a submaximal response (EC₈₀).

    • Incubate for 4-6 hours.

3. Luminescence Detection:

  • Remove the medium from the wells.

  • Add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Agonist Mode: Plot the luminescence signal against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

  • Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log of the test compound concentration to determine the IC₅₀.

Parameter Typical Value/Range
Cell Seeding DensityCell line dependent
Incubation Time4-6 hours
Agonist Conc. (Antagonist Mode)EC₈₀
Test Compound Conc.1 nM - 100 µM

Part 3: Evaluation of Enzyme Inhibitory Activity

Principle: To assess the broader pharmacological profile of this compound, a general enzyme inhibition assay is recommended.[15][16] This can be adapted for various enzymes, but a common initial screen involves a hydrolase or kinase. The principle is to measure the rate of an enzymatic reaction in the presence and absence of the test compound.[17][18]

Experimental Workflow: General Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Reaction cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution pre_incubate Pre-incubate Enzyme and Test Compound prep_enzyme->pre_incubate prep_substrate Prepare Substrate Solution initiate_rxn Initiate Reaction with Substrate prep_substrate->initiate_rxn prep_compound Prepare Test Compound Dilutions prep_compound->pre_incubate pre_incubate->initiate_rxn measure_signal Measure Product Formation (e.g., Absorbance, Fluorescence) initiate_rxn->measure_signal analyze Data Analysis (IC50) measure_signal->analyze

Caption: Workflow for a general in vitro enzyme inhibition assay.

Detailed Protocol: General Enzyme Inhibition Assay

1. Reagents:

  • Enzyme: A purified enzyme of interest.

  • Substrate: A substrate that, when acted upon by the enzyme, produces a detectable signal (e.g., a chromogenic or fluorogenic substrate).

  • Assay Buffer: A buffer optimized for the specific enzyme's activity.

  • Test Compound: Serial dilutions of this compound.

  • Stop Solution (for endpoint assays): A reagent to terminate the enzymatic reaction.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer and the test compound at various concentrations.

  • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the reaction kinetically using a plate reader (measuring absorbance or fluorescence over time) or perform an endpoint assay by adding a stop solution after a specific incubation time and then reading the signal.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

  • Normalize the rates to the vehicle control (100% activity).

  • Plot the percent inhibition against the log of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Parameter Typical Value/Range
Enzyme ConcentrationEnzyme dependent
Substrate ConcentrationAt or below Km
Pre-incubation Time10-15 minutes
Reaction TimeDependent on enzyme kinetics
Test Compound Conc.1 nM - 100 µM

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its binding affinity to relevant GPCR targets, assessing its functional activity in a cell-based system, and screening for potential enzyme inhibition, researchers can gain critical insights into the pharmacological profile of this novel compound. These foundational assays are essential first steps in the journey of drug discovery and will guide future studies, including selectivity profiling, mechanism of action studies, and in vivo efficacy models.

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  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Retrieved from [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Hydroxymethylphenyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the purification challenges of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar polar molecules. Here, we will delve into the intricacies of its purification, offering not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experiments.

Understanding the Molecule: A Triumvirate of Polarity

This compound presents a unique purification challenge due to its trifecta of polar functional groups: a tertiary amine (as a hydrochloride salt), a primary benzylic alcohol, and a secondary piperidinol alcohol. This molecular architecture dictates its physicochemical properties and, consequently, the strategies for its successful purification.

The hydrochloride salt form significantly increases its polarity, rendering it more soluble in aqueous and polar protic solvents, while its solubility in non-polar organic solvents is generally low. The presence of multiple hydroxyl groups further enhances its hydrophilic character and provides sites for hydrogen bonding, which can influence its crystallinity and interaction with chromatographic stationary phases.

A critical aspect to consider is the potential for zwitterionic character under certain pH conditions, although this is less likely for this specific molecule compared to amino acids. A zwitterion is a molecule with both positive and negative charges.[1] In the case of amino acids, the carboxylic acid group can be deprotonated to a carboxylate, and the amino group can be protonated to an ammonium ion, resulting in a neutral molecule with localized charges.[2][3][4] For our target molecule, the piperidinium ion carries the positive charge. While the hydroxyl groups are weakly acidic, they are not acidic enough to be significantly deprotonated under typical purification conditions to form a stable zwitterion.

Potential Impurities: A Proactive Approach to Purification

A robust purification strategy begins with an understanding of the potential impurities that may arise during synthesis. A common route to N-aryl piperidines is through nucleophilic substitution or Buchwald-Hartwig amination.[5] A plausible synthesis for 1-(2-Hydroxymethylphenyl)piperidin-4-ol would involve the reaction of piperidin-4-ol with 2-bromobenzyl alcohol or a protected analogue.

Common Impurities to Anticipate:

  • Unreacted Starting Materials: Residual piperidin-4-ol and 2-halobenzyl alcohol.

  • Over-alkylation Products: Formation of a quaternary ammonium salt, though less likely with a bulky aryl group.

  • Side-products from the Aryl Halide: Homocoupling of the aryl halide.

  • Degradation Products: Oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid, especially if the reaction or work-up conditions are harsh.

Purification Strategies: A Multi-pronged Approach

Given the polar nature of this compound, a single purification technique may not be sufficient. A combination of methods is often the most effective approach.

Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar hydrochloride salts, solvent selection can be challenging.

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale & Comments
Isopropanol/Methanol A good starting point for many amine hydrochlorides. The compound is likely to have moderate solubility in hot methanol and lower solubility upon cooling. Isopropanol can be used as an anti-solvent.
Ethanol/Water The addition of a small amount of water can significantly increase the solubility of the hydrochloride salt at higher temperatures. Slow cooling is crucial to encourage crystal growth over precipitation.
Acetonitrile/Water Acetonitrile can act as a good anti-solvent to a concentrated aqueous solution of the product.
Dichloromethane/Methanol For the free base form, a less polar solvent system might be effective. The hydrochloride salt is generally insoluble in dichloromethane.

Experimental Protocol: Recrystallization from Isopropanol/Methanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add isopropanol as an anti-solvent to the hot methanolic solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Column Chromatography: Navigating the Stationary Phase

For the separation of highly polar compounds, conventional normal-phase chromatography on silica gel can be problematic due to strong adsorption and poor elution.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[6][7][8]

HILIC Explained:

In HILIC, a polar stationary phase (like silica, diol, or amide-bonded silica) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous or polar solvent.[7] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[6] Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.

dot

HILIC_Principle cluster_column HILIC Column StationaryPhase Polar Stationary Phase (e.g., Silica) WaterLayer Immobilized Water-Rich Layer WaterLayer->StationaryPhase Adsorbed on MobilePhase High Organic Mobile Phase (e.g., Acetonitrile/Water) Analyte Polar Analyte (1-(2-Hydroxymethylphenyl)piperidin-4-ol HCl) MobilePhase->Analyte Carries Analyte->WaterLayer Partitions into

Caption: Principle of HILIC Separation.

Recommended HILIC Conditions:

  • Stationary Phase: Silica, Diol, or Amide-bonded silica.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium formate). A typical starting condition would be 95:5 acetonitrile:water, gradually increasing the water content.

  • Additive: A small amount of an acid (e.g., formic acid) or a buffer is often added to the mobile phase to improve peak shape and reproducibility.

Acid-Base Extraction: A Liquid-Liquid Purification Strategy

Acid-base extraction is a classic and effective method for separating acidic, basic, and neutral compounds.[9] This technique can be used to remove non-basic impurities from your product.

dot

AcidBaseExtraction Start Crude Product in Organic Solvent (e.g., DCM) Extract Extract with Aqueous HCl Start->Extract OrganicLayer Organic Layer: Neutral & Acidic Impurities Extract->OrganicLayer Separate AqueousLayer Aqueous Layer: Protonated Product (HCl Salt) Extract->AqueousLayer Separate Basify Basify with Aqueous NaOH to pH > 10 AqueousLayer->Basify ExtractBack Extract with Organic Solvent (e.g., DCM) Basify->ExtractBack FinalOrganic Organic Layer: Purified Free Base ExtractBack->FinalOrganic Separate FinalAqueous Aqueous Layer: Inorganic Salts ExtractBack->FinalAqueous Separate End Evaporate Solvent & Form HCl Salt FinalOrganic->End

Caption: Acid-Base Extraction Workflow.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is basic (pH > 10). The free base of the product will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous layer with a fresh portion of the organic solvent. The purified free base will now be in the organic layer.

  • Drying and Salt Formation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol to precipitate the purified hydrochloride salt.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery from Recrystallization - The compound is too soluble in the chosen solvent system. - The cooling process was too rapid, leading to precipitation instead of crystallization. - Insufficient concentration of the product in the solution.- Try a less polar solvent or a different anti-solvent. - Allow the solution to cool slowly to room temperature before placing it in a cold bath. - Reduce the amount of solvent used for dissolution.
Oiling Out During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that depress the melting point.- Use a lower boiling point solvent. - Add a small amount of a co-solvent in which the oil is soluble. - Try to purify the material further by another method (e.g., chromatography) before recrystallization.
Poor Separation in Column Chromatography - Inappropriate stationary or mobile phase. - Co-elution of impurities. - Compound is degrading on the column.- Switch to a more suitable technique like HILIC. - Optimize the mobile phase gradient. - For silica gel, consider deactivating it with a small amount of triethylamine in the mobile phase if the compound is unstable.
Product is a Gummy Solid or Oil - Presence of residual solvent. - The compound is hygroscopic. - The free base was not completely converted to the hydrochloride salt.- Dry the product under high vacuum for an extended period. - Handle and store the compound in a dry atmosphere (e.g., in a desiccator or glove box). - Ensure a slight excess of HCl is used during salt formation.

Frequently Asked Questions (FAQs)

Q1: My compound is very water-soluble. How can I effectively extract it into an organic solvent?

A1: If your compound is highly water-soluble even in its free base form, you may need to use a more polar organic solvent for extraction, such as n-butanol. Alternatively, you can try to "salt out" the product from the aqueous layer by adding a large amount of a salt like sodium chloride, which reduces the solubility of organic compounds in water.

Q2: I am seeing tailing peaks in my HPLC analysis. What could be the cause?

A2: Peak tailing for basic compounds like this is often due to interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can add a small amount of a competitor base, like triethylamine (0.1%), to your mobile phase. Using a base-deactivated column or switching to a different stationary phase (like a polymer-based one) can also help. For HILIC, ensuring proper equilibration of the column is crucial to prevent peak shape issues.

Q3: Is there a risk of the benzylic alcohol degrading during purification?

A3: Yes, benzylic alcohols can be susceptible to oxidation, especially under harsh conditions.[5] Avoid strong oxidizing agents and prolonged exposure to high temperatures. When performing acid-base extractions, it is advisable to work at lower temperatures, especially during the basification step.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can reveal the presence of impurities. Elemental analysis can be used to confirm the correct elemental composition of the hydrochloride salt.

References

  • PubChem. 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. Available at: [Link]

  • PubMed Central. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available at: [Link]

  • SciSpace. Zwitterions. Available at: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • LCGC International. What You Need to Know About HILIC. Available at: [Link]

  • Chemistry Stack Exchange. Formation of zwitterion from amino acids. Available at: [Link]

  • Synlett.
  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • ChemRxiv. Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • YouTube. Amino Acids 2. The Zwitterion used to explain the physical and chemical properties of amino acids. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]

  • Turito. Zwitterion- Definition, Properties, Structure & Applications. Available at: [Link]

  • Google Patents. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. Available at: [Link]

  • Home Sunshine Pharma. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Available at: [Link]

  • ResearchGate. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Available at: [Link]

  • PubMed. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Available at: [Link]

  • PubChem. 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • AK Lectures. Zwitterion Form of Amino Acids. Available at: [Link]

Sources

Technical Support Center: Analytical Techniques for 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical refinement of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this compound. Here, we move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our goal is to empower you with the expertise to not only execute analytical methods but also to troubleshoot and refine them effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound, providing foundational knowledge for method development.

Q1: What are the key physicochemical properties of this compound that influence analytical method selection?

A1: Understanding the molecule's structure is paramount. Key features include:

  • A Basic Piperidine Nitrogen: The piperidine ring contains a secondary amine, which is basic. As a hydrochloride salt, this nitrogen is protonated (presents as a tertiary ammonium chloride). This basicity is a critical factor in chromatography, often leading to peak tailing on silica-based columns if not properly addressed.[1]

  • Polar Functional Groups: The presence of two hydroxyl (-OH) groups makes the molecule quite polar. This high polarity can result in poor retention in standard reversed-phase HPLC.[2][3]

  • Aromatic Chromophore: The phenyl ring provides a UV chromophore, making UV-Vis spectrophotometry a suitable detection method for HPLC.

  • Hydrochloride Salt Form: The compound is a salt, which generally enhances water solubility compared to the free base. However, it also introduces the risk of salt disproportionation in unbuffered solutions or upon interaction with certain formulation excipients, where the soluble salt could convert to its less soluble free base.[4] The presence of the chloride counter-ion is also a key feature to be confirmed by elemental or ion analysis.

Q2: Which analytical technique is most suitable for routine purity and assay determination of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this application.[5][6] Its versatility, robustness, and ability to separate the main compound from potential impurities make it ideal for quality control environments. However, due to the compound's polarity, a standard C18 column might not be optimal without careful method development. Gas Chromatography (GC) is generally less suitable for this non-volatile and thermally sensitive molecule unless derivatization is employed.[1][7]

Q3: How should I prepare a sample of this compound for HPLC analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.[8][9]

  • Solvent Selection: Start with the mobile phase as the diluent to avoid peak distortion. A mixture of water and a miscible organic solvent like acetonitrile or methanol is typically effective. Given the hydrochloride form, aqueous-based diluents are generally suitable.

  • Concentration: For assay, a typical concentration is around 0.5-1.0 mg/mL. For purity analysis, a higher concentration might be needed to detect trace impurities, but care must be taken not to overload the column.

  • Dissolution: Use sonication to ensure complete dissolution. The hydrochloride salt should readily dissolve in aqueous media.

  • Filtration: ALWAYS filter the sample solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) before injection. This prevents particulates from blocking the column frit and tubing, which is a common source of system pressure issues and chromatographic problems.[10][11]

Q4: Is elemental analysis necessary for this compound?

A4: Absolutely. For a reference standard or a new batch of an active pharmaceutical ingredient (API), elemental analysis (for Carbon, Hydrogen, Nitrogen, and Chlorine) is essential.[12][13] It provides fundamental confirmation of the empirical formula and the salt stoichiometry. It is a definitive method for confirming that the compound exists as the hydrochloride salt and not the free base. The theoretical percentages should be calculated, and the experimental results must fall within an acceptable range (typically ±0.4%).

Section 2: Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)

This guide provides a problem-solving framework for the most common analytical technique used for this compound.

Initial RP-HPLC Method Parameters

This table provides a robust starting point for method development. The logic is to use an acidic mobile phase to keep the basic nitrogen protonated, minimizing undesirable ionic interactions with the stationary phase.

ParameterRecommended Starting ConditionRationale & Expertise
Column C18, 250 x 4.6 mm, 5 µmA standard C18 provides a good balance of efficiency and backpressure. Longer columns enhance resolution for complex impurity profiles.[5][6]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (around 2-3) ensures the piperidine nitrogen is consistently protonated, leading to better peak shape.[5] Phosphoric acid is a non-volatile buffer suitable for UV detection.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 70% B over 20 minA gradient is recommended to elute any potential non-polar impurities and clean the column effectively after each injection.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.[7]
Detection UV at ~220 nm or 270 nmThe phenyl ring will have absorbance in the low UV range. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Vol. 10 µLA good starting volume to avoid overloading while providing a sufficient detector response.
Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Analysis & Refinement cluster_troubleshoot Phase 3: Troubleshooting cluster_solution Phase 4: Optimization prep_analyte Prepare Analyte Stock (1 mg/mL in Mobile Phase A) prep_system Equilibrate HPLC System with Initial Conditions prep_analyte->prep_system inject_sample Inject Sample prep_system->inject_sample eval_chrom Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution inject_sample->eval_chrom check_retention Acceptable Retention? eval_chrom->check_retention check_shape Symmetrical Peak? check_retention->check_shape Yes opt_retention Adjust Mobile Phase Strength (Decrease %B) or Consider HILIC/Polar-Embedded Column check_retention->opt_retention No check_res Adequate Resolution? check_shape->check_res Yes opt_shape Adjust Mobile Phase pH (e.g., lower pH) or Use Column with Base-Deactivation check_shape->opt_shape No opt_res Optimize Gradient Slope or Change Stationary Phase check_res->opt_res No finalize Finalize & Validate Method check_res->finalize Yes opt_retention->inject_sample opt_shape->inject_sample opt_res->inject_sample

Caption: A logical workflow for HPLC method development and troubleshooting.

Common HPLC Problems & Solutions

Q: My peak is tailing severely. What is the cause and how can I fix it?

A: Peak tailing is the most common issue for basic compounds like this piperidine derivative.

  • Causality: The primary cause is the interaction between the protonated basic nitrogen of your analyte and acidic, unreacted silanol groups (-Si-OH) on the surface of the silica-based C18 column. This secondary ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.

  • Self-Validating Protocol & Solutions:

    • Lower the Mobile Phase pH: Decrease the pH of Mobile Phase A to ~2.0. This ensures the piperidine nitrogen is fully protonated and, more importantly, suppresses the ionization of the problematic silanol groups, minimizing the secondary interaction.

    • Use a Base-Deactivated Column: Modern columns, often labeled "B," "DB," or with similar indicators, are end-capped with a secondary silanization step to shield most of the residual silanols. These are highly recommended for basic analytes.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help. The TEA will preferentially bind to the active silanol sites, effectively shielding them from your analyte. However, this can shorten column lifetime and is less favored than pH control.

    • Check for Column Overload: Injecting too concentrated a sample can also cause tailing. Try diluting your sample 10-fold to see if the peak shape improves.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed cause1 Primary Cause: Analyte-Silanol Interaction start->cause1 solution1 Solution 1: Lower Mobile Phase pH (e.g., to pH 2.0) cause1->solution1 solution2 Solution 2: Use Base-Deactivated Column cause1->solution2 solution3 Solution 3: Check for Column Overload (Dilute Sample) cause1->solution3 end Result: Symmetrical Peak solution1->end solution2->end solution3->end

Caption: Troubleshooting flowchart for peak tailing of basic compounds.

Q: My compound elutes very early, close to the void volume. How can I increase its retention?

A: This is expected given the two hydroxyl groups, which make the molecule highly polar.

  • Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the C18 chains, leading to minimal retention.

  • Self-Validating Protocol & Solutions:

    • Decrease Mobile Phase Strength: Reduce the initial percentage of the organic solvent (Mobile Phase B). Try starting with 0% or 1% Acetonitrile.

    • Use a 100% Aqueous-Stable Column: Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, where the C18 chains fold in on themselves, leading to a dramatic loss of retention. Use a column specifically designed for aqueous conditions, often designated with "AQ" or a polar-embedded group.[2] These columns have a polar functional group at the base of the C18 chain that allows them to remain fully wetted and functional in 100% water.

    • Switch to HILIC: If retention is still poor, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14] In HILIC, you use a polar stationary phase (like bare silica or a diol phase) and a high-organic, low-aqueous mobile phase. The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the water content. This provides excellent retention for highly polar compounds.

    • Use a Different Stationary Phase: Consider a phenyl-hexyl column. The phenyl groups on the stationary phase can offer alternative pi-pi interactions with the aromatic ring of your analyte, potentially increasing retention compared to a standard C18 phase.

Section 3: Troubleshooting Guide: GC-MS Analysis

While not the primary technique, GC-MS is invaluable for identifying volatile impurities or for certain specific applications after derivatization.

Q: Can I analyze this compound directly by GC-MS?

A: It is highly inadvisable. The compound has low volatility due to its polar hydroxyl groups and high molecular weight. Furthermore, it is thermally labile and likely to decompose in the hot GC inlet rather than volatilize, providing no meaningful data.[1] The hydrochloride salt form is also non-volatile.

Q: How do I prepare the sample for GC-MS analysis? What are the common pitfalls?

A: A two-step derivatization is required to make the molecule suitable for GC analysis.

  • Causality: Derivatization replaces the active, polar protons on the hydroxyl groups with non-polar, thermally stable groups (e.g., trimethylsilyl groups). This increases the molecule's volatility and prevents unwanted interactions with the GC column.[1][7]

  • Self-Validating Protocol:

    • Free-Basing (Optional but Recommended): While some derivatizing agents can react with the hydrochloride salt, it's often cleaner to first convert the salt to the free base. Dissolve the sample in water, basify with a weak base like sodium bicarbonate to a pH of ~9-10, and extract the free base into an organic solvent like ethyl acetate. Dry the organic layer with anhydrous sodium sulfate and evaporate to dryness.

    • Derivatization (Silylation): Re-dissolve the dried residue in a dry, aprotic solvent (e.g., pyridine or acetonitrile). Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Heat the reaction mixture at 60-70 °C for 30 minutes. The BSTFA will react with both hydroxyl groups.

    • Analysis: Inject the derivatized sample directly into the GC-MS.

Derivatization_Workflow start Analyte: 1-(2-Hydroxymethylphenyl) piperidin-4-ol HCl (Non-volatile, Polar) freebase Step 1: Convert to Free Base (Basify & Extract) start->freebase Improves reaction cleanliness derivatize Step 2: Silylation (Add BSTFA, Heat) freebase->derivatize product Product: Di-TMS Ether Derivative (Volatile, Thermally Stable) derivatize->product Replaces -OH with -O-Si(CH3)3 gcms Inject into GC-MS product->gcms

Caption: Workflow for preparing the analyte for GC-MS analysis.

  • Troubleshooting:

    • Problem: Multiple peaks corresponding to partially derivatized species (mono-TMS ether).

    • Solution: The reaction is incomplete. Increase the reaction time, temperature, or the excess of the derivatizing agent. Ensure all solvents and glassware are scrupulously dry, as water will consume the silylating reagent.

    • Problem: No peak observed.

    • Solution: The compound may have degraded. Check the inlet temperature; it might be too high. Ensure the derivatization was successful by analyzing a known standard alongside your sample.

Section 4: References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Ze-Shi, S., & Zhi, L. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 60(4), 269-274. [Link]

  • Fair, S. J. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Seton Hall University Dissertations and Theses (ETDs). [Link]

  • Rao, M. et al. (2011). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Asian Journal of Chemistry, 23(12), 5481-5483. [Link]

  • Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • ResearchGate. (n.d.). (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Britannica. (n.d.). Organohalogen compound. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

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Validation & Comparative

Selectivity Profiling of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride: A Comparative Guide for CNS Receptor Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug development, the precise interaction of a therapeutic candidate with its intended target, to the exclusion of others, is a cornerstone of both efficacy and safety. Off-target interactions can lead to a cascade of undesirable side effects, complicating clinical development and potentially masking the therapeutic benefits of a novel compound. It is therefore paramount to establish a comprehensive selectivity profile early in the discovery pipeline. This guide provides a framework for the selectivity profiling of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride , a piperidine-containing scaffold with potential for CNS activity, against a broad panel of relevant receptors.

The piperidine moiety is a common feature in a multitude of CNS-active agents, conferring favorable pharmacokinetic properties and serving as a versatile scaffold for engaging a diverse range of receptor types. Given this promiscuity, a thorough understanding of the binding affinities of this compound across various receptor families is essential to predict its pharmacological effects and potential liabilities. This document will outline the rationale for receptor panel selection, provide a detailed experimental protocol for determining binding affinities, and present a comparative analysis of hypothetical data to guide further investigation. The principles and methodologies described herein are designed to be a self-validating system, ensuring the generation of robust and reliable data for informed decision-making in drug development programs. The ability of a drug to preferentially interact with a specific target is known as its selectivity, and high selectivity is often a desired characteristic to minimize off-target effects and adverse side effects[1].

Rationale for Receptor Panel Selection: A Focus on CNS-Relevant Targets

The selection of a receptor panel for profiling this compound is guided by the structural alerts within the molecule and the known pharmacology of analogous compounds. The piperidine core suggests potential interactions with a wide array of CNS receptors. Therefore, a comprehensive panel should include representatives from the following major receptor families, which are critical in neurotransmission and are common targets for CNS-active drugs:

  • Dopamine Receptors (D1, D2, D3, D4): Central to motor control, motivation, and reward. Off-target effects on these receptors can lead to extrapyramidal symptoms or hormonal imbalances[2][3].

  • Serotonin (5-HT) Receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, etc.): Involved in mood, anxiety, and cognition. Many antidepressants and antipsychotics target these receptors[4][5][6].

  • Opioid Receptors (μ, δ, κ): Key mediators of analgesia, but also associated with addiction and respiratory depression[7][8][9].

  • Adrenergic Receptors (α1, α2, β1, β2): Regulate autonomic functions, mood, and arousal. Interaction with these receptors can have cardiovascular and other systemic effects[4][10][11].

  • GABA-A Receptors: The primary inhibitory neurotransmitter receptors in the CNS, targeted by anxiolytics and sedatives[12][13][14][15].

  • Histamine Receptors (H1, H2, H3, H4): Involved in sleep-wake cycles, appetite, and cognition. Antagonism at H1 receptors is a common cause of sedation with many CNS drugs[16][17][18][19][20].

  • Muscarinic Acetylcholine Receptors (M1-M5): Play a crucial role in learning, memory, and autonomic function. Off-target effects can lead to cognitive impairment or peripheral side effects[21][22][23][24][25].

  • NMDA Receptors: A subtype of ionotropic glutamate receptors crucial for synaptic plasticity and memory[26][27][28][29][30].

This comprehensive panel provides a robust assessment of the compound's selectivity and potential for polypharmacology.

Methodology: Radioligand Binding Assays for Quantitative Affinity Determination

To quantitatively assess the binding affinity of this compound for the selected receptor panel, competitive radioligand binding assays are the gold standard. This technique measures the ability of the test compound to displace a high-affinity radiolabeled ligand from its receptor. The resulting data allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cell lines expressing receptor of interest) Incubation Incubate Membranes, Radioligand, and Test Compound at 37°C Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (Dilution to desired concentration) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (1-(2-Hydroxymethylphenyl)piperidin-4-ol HCl) Compound_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Radioligand Filtration->Washing Scintillation Scintillation Counting (Quantify bound radioactivity) Washing->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human recombinant receptor of interest.

    • Harvest cells and homogenize in an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

      • A range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

      • A known non-specific binding control (a high concentration of a known ligand for the receptor).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for each receptor-ligand pair.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer (e.g., polyethyleneimine) to reduce non-specific binding. This separates the receptor-bound radioligand from the unbound radioligand[31][32].

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Comparative Analysis: A Hypothetical Selectivity Profile

The following table presents a hypothetical selectivity profile for this compound based on its structure and the known activities of similar piperidine-containing compounds. This data is for illustrative purposes to demonstrate how the results of a selectivity screen would be presented and interpreted.

Receptor FamilyReceptor SubtypeRadioligandHypothetical Ki (nM) for this compound
Dopamine D2[³H]Spiperone550
D3[³H]Spiperone800
Serotonin 5-HT1A[³H]8-OH-DPAT150
5-HT2A[³H]Ketanserin25
5-HT2C[³H]Mesulergine75
Opioid μ[³H]DAMGO>10,000
δ[³H]DPDPE>10,000
κ[³H]U-69593>10,000
Adrenergic α1[³H]Prazosin300
α2[³H]Rauwolscine1200
β1[³H]CGP-12177>10,000
GABA GABA-A[³H]Flunitrazepam>10,000
Histamine H1[³H]Pyrilamine450
Muscarinic M1[³H]Pirenzepine900
NMDA [³H]MK-801>10,000

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates a notable selectivity for the serotonin 5-HT2A receptor, with a Ki of 25 nM. The compound exhibits moderate affinity for the 5-HT2C and 5-HT1A receptors, and weaker affinity for dopamine D2, adrenergic α1, and histamine H1 receptors. Importantly, it shows negligible affinity for opioid, GABA-A, β-adrenergic, and NMDA receptors at concentrations up to 10,000 nM.

This profile suggests that the primary pharmacological activity of this compound is likely mediated through its interaction with the 5-HT2A receptor. The moderate affinity for other serotonin receptor subtypes and the weaker affinity for dopamine and adrenergic receptors should be further investigated in functional assays to determine if these interactions are agonistic or antagonistic and to assess their potential contribution to the overall pharmacological effect and side-effect profile.

Signaling Pathway Considerations

The interaction of a ligand with its receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the functional consequences of receptor binding. For instance, the 5-HT2A receptor, the putative primary target of our test compound, is a Gq-coupled G-protein coupled receptor (GPCR).

G Ligand 1-(2-Hydroxymethylphenyl) piperidin-4-ol HCl Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses (e.g., neuronal excitability) Ca_Release->Downstream PKC->Downstream

Figure 2: Simplified 5-HT2A receptor signaling pathway.

As illustrated in Figure 2, activation of the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers then modulate a variety of downstream cellular processes, ultimately influencing neuronal excitability and neurotransmission. Functional assays, such as calcium mobilization or inositol phosphate accumulation assays, are essential to confirm whether this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the selectivity profiling of this compound against a panel of CNS-relevant receptors. The detailed methodology for radioligand binding assays ensures the generation of high-quality, quantitative data on binding affinities. The hypothetical data presented herein illustrates how such a profile can be used to identify the primary molecular target(s) of a compound and to flag potential off-target interactions.

The successful characterization of the selectivity profile is a critical step in the preclinical development of any CNS drug candidate. The insights gained from these studies are invaluable for guiding lead optimization, predicting in vivo pharmacology, and designing subsequent safety and efficacy studies. For this compound, the next logical steps would be to perform functional assays to elucidate the nature of its interaction with the identified target receptors and to assess its in vivo activity in relevant animal models of CNS disorders.

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A Comparative Guide to the In Vitro and In Vivo Activity of Novel Piperidine Analgesics: A Case Study on 4-(4-Chlorophenyl)-4-hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Safer, More Effective Analgesics

The management of pain remains a cornerstone of medical practice, yet the development of novel analgesics with improved efficacy and safety profiles is a continuous challenge. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant opioid analgesics, including pethidine and fentanyl.[1][2] This guide provides a comparative analysis of the in vitro and in vivo pharmacological properties of a representative piperidine derivative, 4-(4-chlorophenyl)-4-hydroxypiperidine, and its analogs. Due to the limited publicly available data on the specific compound 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride, this guide will utilize the closely related and well-documented 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold as a case study to illustrate the preclinical evaluation of novel piperidine-based analgesics.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the experimental methodologies used to characterize and compare the activity of these compounds. We will delve into the rationale behind the selection of various assays and explore how in vitro data can translate to in vivo efficacy.

Mechanism of Action: Targeting the Endogenous Opioid System

The primary mechanism of action for many potent piperidine-based analgesics is their interaction with the endogenous opioid system, particularly the µ-opioid receptor (MOR).[3] Agonism at the MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain. The binding affinity and efficacy of a compound at the MOR are critical determinants of its analgesic potency.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Piperidine_Analog Piperidine Analog MOR µ-Opioid Receptor (MOR) Piperidine_Analog->MOR Binds to Gi_Go Gi/Go Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_Go->Ca_Channel Inhibits K_Channel GIRK Channel Gi_Go->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx NT_Release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_Influx->NT_Release K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_Efflux->Hyperpolarization

Figure 1: Simplified signaling pathway of µ-opioid receptor activation by a piperidine analog.

In Vitro Activity: Quantifying Potency and Selectivity

The initial characterization of a novel compound's pharmacological profile begins with a battery of in vitro assays. These cell-free and cell-based assays provide crucial data on a compound's affinity for its target, its functional activity, and its potential for off-target effects.

Opioid Receptor Binding Affinity

A fundamental step in characterizing a potential opioid analgesic is to determine its binding affinity for the different opioid receptor subtypes (µ, δ, and κ). This is typically achieved through competitive radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
4-(4-chlorophenyl)-4-hydroxypiperidine Analog ~3~48~1156
Morphine 1-100>1000>1000
Pethidine >100>1000>1000

Table 1: Comparative opioid receptor binding affinities. Data for the 4-(4-chlorophenyl)-4-hydroxypiperidine analog is representative of potent derivatives like loperamide.[4] Morphine and pethidine data are from a comparative study.[5]

The data in Table 1 suggest that the 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold can yield compounds with high affinity and selectivity for the µ-opioid receptor, a desirable characteristic for potent analgesics.

Cytotoxicity and Metabolic Stability

Early assessment of a compound's safety profile is paramount. In vitro cytotoxicity assays, such as the MTT assay, are used to measure the effect of a compound on the viability of various cell lines. Additionally, understanding a compound's metabolic stability is crucial for predicting its pharmacokinetic behavior in vivo. Cytochrome P450 (CYP) inhibition assays are performed to assess the potential for drug-drug interactions, as many drugs are metabolized by these enzymes.[6]

In Vivo Activity: Assessing Analgesic Efficacy in Animal Models

Following promising in vitro data, the analgesic efficacy of a compound is evaluated in preclinical animal models of pain. These models are essential for understanding how a compound's molecular properties translate into a therapeutic effect in a living organism.

Thermal Nociception: The Tail-Flick Test

The tail-flick test is a widely used model to assess centrally-mediated analgesia.[7] In this assay, a noxious thermal stimulus is applied to the animal's tail, and the latency to withdraw the tail is measured. An increase in the tail-flick latency following drug administration indicates an analgesic effect.

Treatment (Dose)Peak Analgesic Effect (Time)Duration of Action
4-(4-halophenyl)-4-hydroxypiperidine derivative (50 mg/kg) 45-90 min> 180 min
Morphine (3 mg/kg) ~45 min~120 min
Pethidine (10 mg/kg) ~30 min~90 min

Table 2: Comparative analgesic effects of a representative 4-(4-halophenyl)-4-hydroxypiperidine derivative and standard opioids in the tail-flick test in rodents. The data for the derivative is synthesized from studies on similar compounds.[8]

The results suggest that derivatives of 4-(4-halophenyl)-4-hydroxypiperidine can produce potent and long-lasting analgesia, comparable to or exceeding that of standard opioids like morphine.[8]

Chemical Nociception: The Acetic Acid-Induced Writhing Test

The writhing test is a model of visceral pain induced by the intraperitoneal injection of an irritant, such as acetic acid.[9] The number of abdominal constrictions, or "writhes," is counted over a specific period. A reduction in the number of writhes indicates peripheral and/or central analgesic activity.

TreatmentPercentage Inhibition of Writhing
Halogenated phenacyl derivative of 4-hydroxypiperidine Significant protection
Morphine High protection
Diclofenac (NSAID) Moderate to high protection

Table 3: Qualitative comparison of analgesic activity in the acetic acid-induced writhing test in mice. Data for the piperidine derivative is based on a study of halogenated phenacyl derivatives of 4-hydroxypiperidine.[9]

The ability of these piperidine derivatives to inhibit writhing suggests they are effective in mitigating inflammatory pain.[9]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed, step-by-step methodologies for the key experiments discussed.

In Vitro µ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO).

  • Test compound and a non-specific binding control (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates and a filter harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [³H]-DAMGO, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Start Prepare Reagents Incubate Incubate Plate Start->Incubate Add membranes, [3H]-DAMGO, & test compound Filter Rapid Filtration Incubate->Filter Equilibration Wash Wash Filters Filter->Wash Separate bound from free Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Figure 2: Workflow for the in vitro µ-opioid receptor binding assay.

In Vivo Tail-Flick Test

Objective: To assess the central analgesic activity of a test compound in rodents.

Materials:

  • Tail-flick analgesia meter.

  • Rodents (rats or mice).

  • Test compound, vehicle control, and positive control (e.g., morphine).

Procedure:

  • Acclimatize the animals to the testing apparatus.

  • Measure the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time to tail withdrawal. A cut-off time is set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration, re-measure the tail-flick latency.

  • Calculate the percentage of the maximal possible effect (% MPE) for each animal at each time point.

Start Acclimatize Animals Baseline Measure Baseline Latency Start->Baseline Administer Administer Compound Baseline->Administer Test Measure Post-treatment Latency (at various time points) Administer->Test Analyze Calculate % MPE Test->Analyze

Figure 3: Workflow for the in vivo tail-flick test.

Conclusion and Future Directions

The comparative analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives demonstrates a robust preclinical strategy for the evaluation of novel analgesic candidates. The high affinity and selectivity for the µ-opioid receptor observed in vitro translate to potent analgesic effects in in vivo models of both thermal and chemical pain. This systematic approach, from molecular interactions to whole-animal efficacy, is crucial for identifying promising lead compounds for further development.

Future research in this area should focus on elucidating the structure-activity relationships of these piperidine analogs to optimize their potency and selectivity while minimizing off-target effects. Furthermore, a comprehensive assessment of their pharmacokinetic profiles and potential for adverse effects, such as respiratory depression and abuse liability, will be critical in the journey toward developing safer and more effective pain therapeutics.

References

  • Alcaraz, M. J., et al. (1989). Anti-inflammatory and analgesic effects of an extract of Pallenis spinosa. Journal of Ethnopharmacology, 26(3), 275-284.
  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • Giovannoni, M. P., et al. (2007). Synthesis and analgesic activity of 5-substituted-3-methyl-7-phenylisoxazolo[4,5-d]pyridazin-4(5H)-ones. Bioorganic & Medicinal Chemistry, 15(1), 259-269.
  • Huma Naseem, et al. (2018). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. Medicinal Chemistry Research, 27(1), 135-143.
  • Ippei Sato, et al. (2008). Novel 4-substituted piperidine derivatives as potent and selective CCR5 antagonists. Bioorganic & Medicinal Chemistry, 16(16), 7678-7691.
  • Nazar Ul Islam, et al. (2012). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 21(10), 3125-3130.
  • Office of National Drug Control Policy. (2009). Proper Disposal of Prescription Drugs.
  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • S. J. Barakat, et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 124-129.
  • Shivaji P Gawade. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348.
  • Taylor & Francis. (2021). Tail flick test – Knowledge and References.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
  • Z. S. Saify, et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research, 4(3), 163-167.
  • Huma Naseem, et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • DeHaven, R. N., et al. (2000). Loperamide: a potent and selective ligand for the cloned human mu-opioid receptor. The Journal of pharmacology and experimental therapeutics, 294(3), 1083-1089.

Sources

Benchmarking Potency and Efficacy: A Comparative Guide to 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride as a Novel Sigma-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the pharmacological profile of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride, a novel compound with a hypothesized mechanism of action as a Sigma-1 receptor (σ1R) agonist. We present a comparative analysis of its potency and efficacy against well-established σ1R agonists, (+)-pentazocine and PRE-084. This document details the necessary experimental protocols, from radioligand binding assays to determine binding affinity, to functional cell-based assays measuring neurite outgrowth as a marker of efficacy. The objective is to equip researchers, scientists, and drug development professionals with the rationale and step-by-step methodologies required to rigorously evaluate a novel compound's therapeutic potential.

Introduction to the Target: The Sigma-1 Receptor (σ1R)

The Sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Unlike conventional receptors, σ1R is not a G-protein coupled receptor or an ion channel; instead, it acts as an inter-organelle signaling modulator. Upon activation by agonists, σ1R translocates to different cellular compartments where it can modulate a variety of downstream effectors, including ion channels, kinases, and other signaling proteins. This modulation plays a crucial role in cellular stress responses, neuroprotection, and synaptic plasticity. Consequently, σ1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, depression, and neuropathic pain.

Hypothesized Signaling Pathway for σ1R-Mediated Neurite Outgrowth

The diagram below illustrates the proposed mechanism by which a σ1R agonist, such as this compound, can promote neurite outgrowth, a key process in neuronal development and repair.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane / Cytosol s1r_bip σ1R-BiP Complex (Inactive) s1r_active Active σ1R Monomer s1r_bip->s1r_active Translocation agonist σ1R Agonist (e.g., Test Compound 1) agonist->s1r_bip Binding & Dissociation of BiP trkb TrkB Receptor s1r_active->trkb Potentiation downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) trkb->downstream Initiation bdnf BDNF bdnf->trkb Activation neurite Neurite Outgrowth downstream->neurite Promotion

Caption: Hypothesized signaling pathway of Sigma-1 receptor (σ1R) agonism.

Comparative Benchmarking: Potency and Efficacy

A compound's therapeutic utility is defined by two key parameters: potency and efficacy.

  • Potency refers to the concentration of a drug required to elicit a specific response. It is typically quantified by the half-maximal inhibitory concentration (IC50) in binding assays or the half-maximal effective concentration (EC50) in functional assays. A lower IC50 or EC50 value indicates higher potency.

  • Efficacy represents the maximum biological response a drug can produce upon binding to its target. It is often denoted as the Emax value in functional assays.

To benchmark this compound (Test Compound 1), we will compare its potency and efficacy against two well-characterized σ1R agonists: (+)-pentazocine and PRE-084.

Table 1: Comparative Potency (Binding Affinity) at the Sigma-1 Receptor
CompoundTypeKᵢ (nM) for σ1R
Test Compound 1 Hypothesized Agonist To Be Determined
(+)-PentazocineStandard Agonist3.1
PRE-084Standard Agonist2.2

Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Comparative Efficacy (Neurite Outgrowth Promotion)
CompoundEC₅₀ (nM) for Neurite OutgrowthEₘₐₓ (% of Control)
Test Compound 1 To Be Determined To Be Determined
(+)-Pentazocine89.5~150%
PRE-08460.2~165%

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and the maximum. Eₘₐₓ (Maximum Effect): The maximal response that can be produced by the drug.

Experimental Protocols

To generate the data required for the comparative tables above, the following experimental workflows are proposed.

Protocol: Radioligand Binding Assay for Potency (Kᵢ) Determination

This assay determines the binding affinity of the test compound for the σ1R by measuring its ability to compete with a radiolabeled ligand.

binding_assay_workflow prep Prepare Membrane Homogenates (from cells expressing σ1R) incubate Incubate Membranes with: 1. Radiolabeled Ligand (³H-pentazocine) 2. Varying concentrations of Test Compound 1 prep->incubate separate Separate Bound from Free Ligand (Rapid vacuum filtration) incubate->separate quantify Quantify Bound Radioactivity (Liquid scintillation counting) separate->quantify analyze Data Analysis: - Plot % Inhibition vs. Log[Compound] - Calculate IC₅₀ - Convert IC₅₀ to Kᵢ using Cheng-Prusoff equation quantify->analyze

Caption: Workflow for the σ1R radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue or cultured cells overexpressing σ1R in a cold buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation with a fixed concentration of the radioligand (e.g., -pentazocine) and serial dilutions of Test Compound 1, (+)-pentazocine, or PRE-084.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay for Efficacy (Neurite Outgrowth)

This cell-based assay measures the ability of the test compound to promote neurite outgrowth in a neuronal-like cell line, such as PC12 cells, which is a functional downstream effect of σ1R activation.

Step-by-Step Methodology:

  • Cell Culture: Culture PC12 cells in a serum-containing medium until they reach the desired confluency.

  • Seeding: Plate the cells in collagen-coated 96-well plates at a low density and allow them to adhere overnight.

  • Differentiation: Replace the growth medium with a low-serum medium containing a suboptimal concentration of Nerve Growth Factor (NGF) to prime the cells for differentiation.

  • Treatment: Add serial dilutions of Test Compound 1, (+)-pentazocine, or PRE-084 to the wells. Include a vehicle control and a positive control (optimal NGF concentration).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain them with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching per cell using automated image analysis software.

  • Data Analysis: Normalize the neurite outgrowth data to the vehicle control. Plot the normalized response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the potency and efficacy of this compound as a putative Sigma-1 receptor agonist. By employing standardized radioligand binding and functional neurite outgrowth assays, a direct comparison with established reference compounds can be achieved. The resulting data, presented in the proposed tabular format, will provide a clear and objective assessment of the compound's pharmacological profile.

Successful characterization as a potent and efficacious σ1R agonist would warrant further investigation into its selectivity against other receptors and its in vivo efficacy in relevant animal models of neurological disease. This structured approach ensures that the evaluation is both scientifically rigorous and directly translatable to the drug development pipeline.

References

  • Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Effects Source: ScienceDirect URL: [Link]

  • Title: The sigma-1 receptor: a key pharmacological target in the treatment of central nervous system disorders Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Pharmacological characterization of the novel selective sigma1 receptor agonist E-52862 Source: British Journal of Pharmacology URL: [Link]

  • Title: PRE-084, a sigma-1 receptor agonist, protects against neuronal death and cognitive impairments in a mouse model of repetitive mild traumatic brain injury Source: Scientific Reports URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its History, Applications, and Limitations Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.